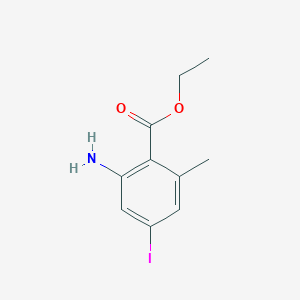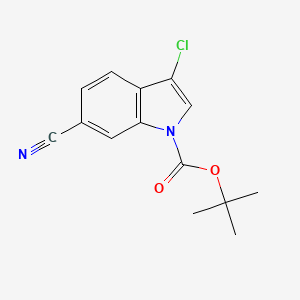
tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Méthodes De Préparation
The synthesis of tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the substitution reaction of an indole derivative with tert-butyl chloroformate and a cyano group. The reaction conditions often involve the use of solvents like methanol or toluene and catalysts such as methanesulfonic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The major products are often substituted indole derivatives.
Oxidation and Reduction: These reactions can modify the functional groups on the indole ring, leading to different oxidation states and reduced forms.
Cyclization Reactions: These can form complex ring structures, often catalyzed by acids or bases.
Applications De Recherche Scientifique
tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and gene expression regulation .
Comparaison Avec Des Composés Similaires
tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate can be compared with other indole derivatives such as:
tert-Butyl 1-indolecarboxylate: Similar in structure but lacks the chloro and cyano groups, leading to different reactivity and applications.
tert-Butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate: Contains additional functional groups, making it more versatile in chemical reactions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H13ClN2O2 |
|---|---|
Poids moléculaire |
276.72 g/mol |
Nom IUPAC |
tert-butyl 3-chloro-6-cyanoindole-1-carboxylate |
InChI |
InChI=1S/C14H13ClN2O2/c1-14(2,3)19-13(18)17-8-11(15)10-5-4-9(7-16)6-12(10)17/h4-6,8H,1-3H3 |
Clé InChI |
AATMIVDZZUWASH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


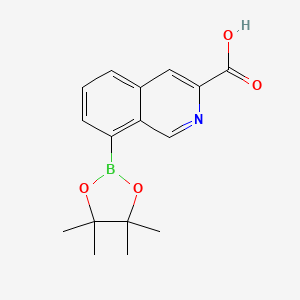
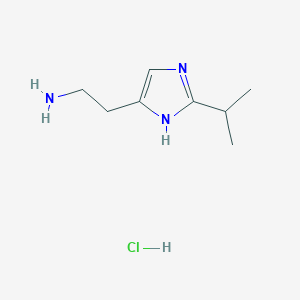
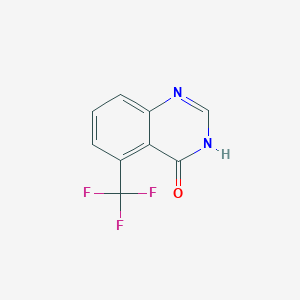
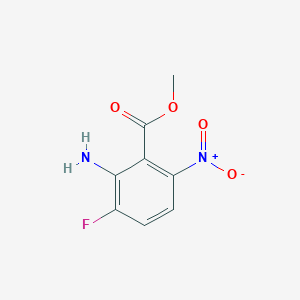
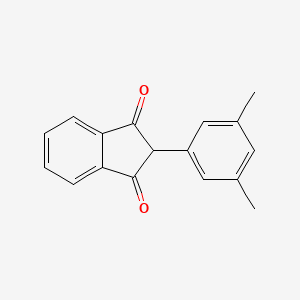
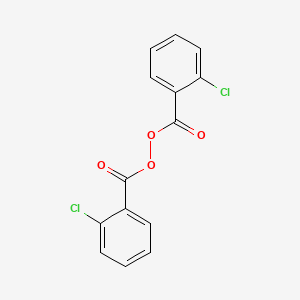

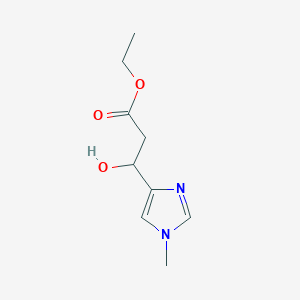
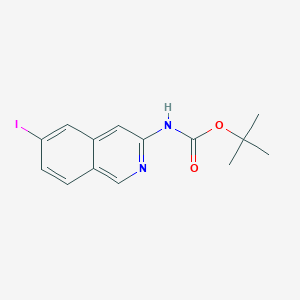
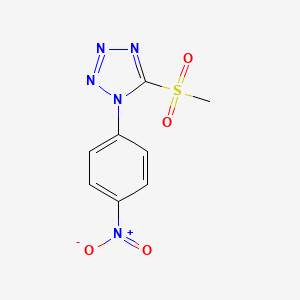
![4-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13663856.png)
![2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13663861.png)

